molecular formula C23H20N2O3S B11981953 2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B11981953
M. Wt: 404.5 g/mol
InChI Key: LLHWBJFBJQJDPA-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation:

    Methoxyphenyl Substitution: The final step involves the substitution of the 4-position of the quinazolinone core with a 4-methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Pharmaceutical Research: The compound is explored for its potential use in developing new therapeutic agents for various diseases, including inflammatory and infectious diseases.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

    Modulating Receptors: The compound may interact with specific receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: It may bind to DNA or RNA, disrupting the replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Methoxybenzyl)thio)-3-phenyl-4(3H)-quinazolinone
  • 2-((3-Methoxybenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
  • 2-((3-Methoxybenzyl)thio)-3-(4-fluorophenyl)-4(3H)-quinazolinone

Uniqueness

2-((3-Methoxybenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H20N2O3S/c1-27-18-12-10-17(11-13-18)25-22(26)20-8-3-4-9-21(20)24-23(25)29-15-16-6-5-7-19(14-16)28-2/h3-14H,15H2,1-2H3

InChI Key

LLHWBJFBJQJDPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)OC

Origin of Product

United States

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